molecular formula C13H14N2OS2 B5569693 (5E)-5-[(3-methylthiophen-2-yl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one

(5E)-5-[(3-methylthiophen-2-yl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one

Cat. No.: B5569693
M. Wt: 278.4 g/mol
InChI Key: UAZBHYPLYLGFEH-DHZHZOJOSA-N
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Description

(5E)-5-[(3-methylthiophen-2-yl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one is a heterocyclic compound that features a unique combination of a thiazole ring, a pyrrolidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3-methylthiophen-2-yl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one typically involves the condensation of 3-methylthiophene-2-carbaldehyde with 2-pyrrolidin-1-yl-1,3-thiazol-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3-methylthiophen-2-yl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazole ring can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the thiophene and pyrrolidine rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(5E)-5-[(3-methylthiophen-2-yl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

Mechanism of Action

The mechanism of action of (5E)-5-[(3-methylthiophen-2-yl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Thiophenemethylamine: A related compound with a thiophene ring and an amine group.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane:

Uniqueness

(5E)-5-[(3-methylthiophen-2-yl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(5E)-5-[(3-methylthiophen-2-yl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS2/c1-9-4-7-17-10(9)8-11-12(16)14-13(18-11)15-5-2-3-6-15/h4,7-8H,2-3,5-6H2,1H3/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZBHYPLYLGFEH-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)N=C(S2)N3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C/2\C(=O)N=C(S2)N3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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